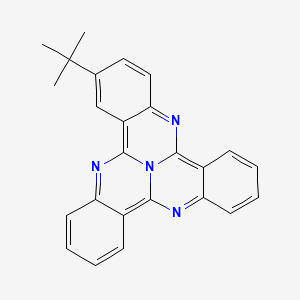
Tricycloquinazoline, 3-tert-butyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricycloquinazoline, 3-tert-butyl- is a complex organic compound characterized by its unique tricyclic structure. This compound is known for its stability and resistance to oxidation, making it a valuable subject of study in various scientific fields. Its molecular formula is C25H20N4, and it has a molecular weight of 376.45 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricycloquinazoline, 3-tert-butyl- typically involves the reaction of cyclohexanone with ethyl chloroacetate in the presence of potassium tert-butoxide. The reaction is conducted in a nitrogen atmosphere to prevent oxidation. The mixture is cooled and stirred, and the resulting product is purified through distillation and ether extraction .
Industrial Production Methods
Industrial production of Tricycloquinazoline, 3-tert-butyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stability of the compound .
Chemical Reactions Analysis
Types of Reactions
Tricycloquinazoline, 3-tert-butyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Tricycloquinazoline, 3-tert-butyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential antibacterial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as conjugated microporous polymers and covalent triazine frameworks
Mechanism of Action
The mechanism of action of Tricycloquinazoline, 3-tert-butyl- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. The compound’s stability and resistance to metabolism make it effective in maintaining its activity over extended periods .
Comparison with Similar Compounds
Similar Compounds
Quinazoline 3-oxides: Known for their reactivity and use in synthesizing benzodiazepine analogues.
Covalent triazine frameworks: Similar in structure but differ in their applications and properties
Uniqueness
Tricycloquinazoline, 3-tert-butyl- stands out due to its high stability and resistance to oxidation. Its unique tricyclic structure provides distinct advantages in various applications, particularly in materials science and medicinal chemistry .
Properties
CAS No. |
313-94-0 |
|---|---|
Molecular Formula |
C25H20N4 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
4-tert-butyl-8,16,24,25-tetrazahexacyclo[15.7.1.02,7.09,25.010,15.018,23]pentacosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene |
InChI |
InChI=1S/C25H20N4/c1-25(2,3)15-12-13-21-18(14-15)24-27-20-11-7-5-9-17(20)22-26-19-10-6-4-8-16(19)23(28-21)29(22)24/h4-14H,1-3H3 |
InChI Key |
XTKMSARQIJVKCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C3N=C4C=CC=CC4=C5N3C(=C6C=CC=CC6=N5)N=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


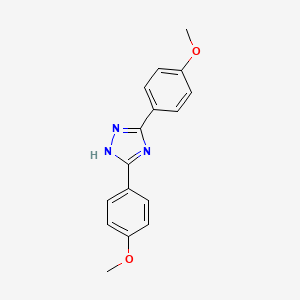
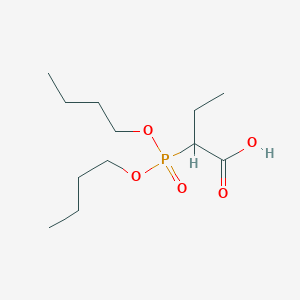
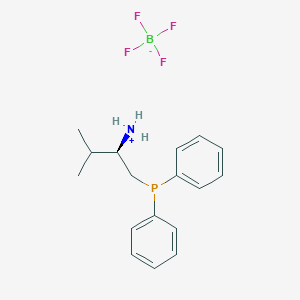
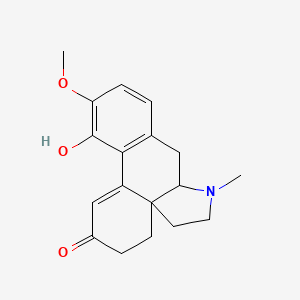

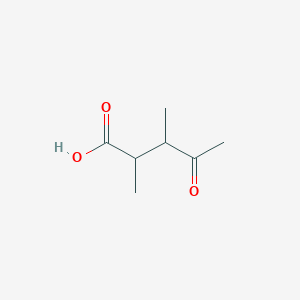
![Methyl 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B14751369.png)
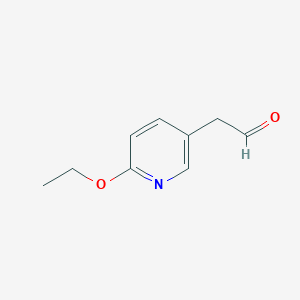
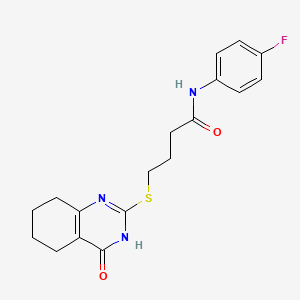
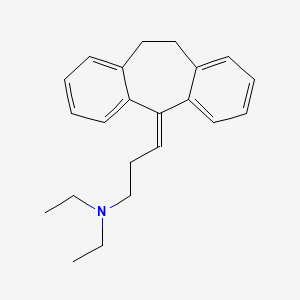
![2-[(2-Phenylethyl)sulfanyl]benzoic acid](/img/structure/B14751395.png)
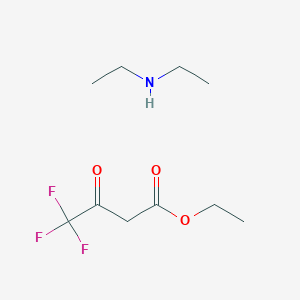
![1,2,4-Butanetriol, 3-[[3-(1-methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-, (2S,3S)-](/img/structure/B14751409.png)
![4-iodo-2,5,7-trinitrofluoren-9-one;1-methylbenzo[a]anthracene](/img/structure/B14751418.png)
